![molecular formula C20H16N2O8S B2869521 2-(3-Nitrophenyl)-2-oxoethyl 4-[(furan-2-ylmethyl)sulfamoyl]benzoate CAS No. 324044-89-5](/img/structure/B2869521.png)

2-(3-Nitrophenyl)-2-oxoethyl 4-[(furan-2-ylmethyl)sulfamoyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

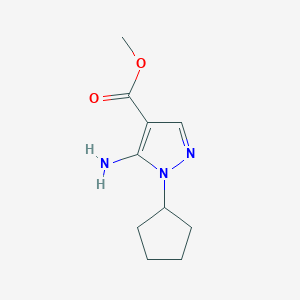

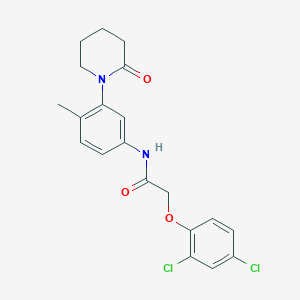

The compound is a complex organic molecule that contains a nitrophenyl group, a furan ring, and a benzoate ester. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The nitrophenyl group, furan ring, and benzoate ester would each contribute to the overall structure .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitrophenyl group, the furan ring, and the benzoate ester. Each of these groups is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Wissenschaftliche Forschungsanwendungen

Novel Anti-inflammatory Pharmaceuticals

A study introduces a new class of anti-inflammatory pharmaceuticals known as NOSH compounds, which are hybrids of aspirin bearing both nitric oxide (NO) and hydrogen sulfide (H(2)S)-releasing moieties. These compounds demonstrated significant effectiveness in inhibiting the growth of various human cancer cell lines without cellular toxicity (Kodela, Chattopadhyay, & Kashfi, 2012).

Poly(thiophenylanilino) and Poly(furanylanilino) Polymers

Research on novel hybrid polymers with thiophenylanilino and furanylanilino backbones introduces materials with significant electrochemical activity and potential applications in electronic devices. The study highlights the synthesis process and the electronic properties of these polymers, suggesting their utility in various technological applications (Baldwin et al., 2008).

Modification of Electrophilic Centers and Substituents

A kinetic study explores the reactions of 4-nitrophenyl benzoate and related compounds, providing insight into the effects of modifying electrophilic centers and substituents on the reaction mechanisms. This research offers valuable information on the synthesis and reactivity of compounds with nitrophenyl and benzoate groups, relevant to the development of new chemical entities (Um et al., 2006).

Tyrosinase Inhibitors and Molecular Docking Studies

A series of biphenyl ester derivatives, including compounds with benzoate groups, were synthesized and evaluated for their anti-tyrosinase activities. Molecular docking studies complemented the experimental findings, suggesting the potential of these compounds in pharmaceutical applications targeting enzymes like tyrosinase (Kwong et al., 2017).

Synthesis of Furan Derivatives

Research into the synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes highlights a methodological advancement in organic synthesis, potentially relevant to the synthesis of compounds similar to the one . This study demonstrates a successful application in the total synthesis of pharmaceutical targets, indicating the versatility of furan derivatives in drug development (Palmieri, Gabrielli, & Ballini, 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] 4-(furan-2-ylmethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O8S/c23-19(15-3-1-4-16(11-15)22(25)26)13-30-20(24)14-6-8-18(9-7-14)31(27,28)21-12-17-5-2-10-29-17/h1-11,21H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLLKAOWXHQLCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2869438.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2869452.png)

![(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2869455.png)

![3-allyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869456.png)

![1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2869459.png)